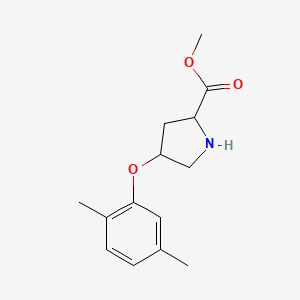

Ceftaroline Fosamil Impurity 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

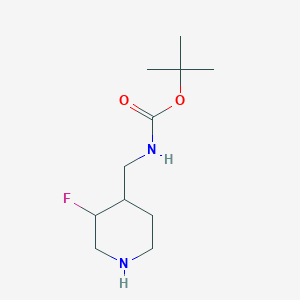

Ceftaroline Fosamil Impurity 1 is an impurity associated with Ceftaroline Fosamil, a cephalosporin antibiotic. Ceftaroline Fosamil itself is a novel cephalosporin with broad in vitro activity against various resistant Gram-positive and common Gram-negative organisms. It is approved by the United States Food and Drug Administration (FDA) for treating acute bacterial skin and soft tissue infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA), as well as community-acquired bacterial pneumonia .

Chemical Reactions Analysis

Ceftaroline Fosamil Impurity 1 shares its core structure with Ceftaroline Fosamil. As such, it may undergo similar reactions. These reactions could include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would be related derivatives of Ceftaroline Fosamil.

Scientific Research Applications

Research involving Ceftaroline Fosamil Impurity 1 is limited, but its applications likely mirror those of Ceftaroline Fosamil

Clinical Medicine: Ceftaroline Fosamil is effective against MRSA and Gram-positive bacteria, making it valuable in treating skin infections and pneumonia .

Microbiology and Infectious Diseases: Researchers study its antibacterial properties and resistance mechanisms.

Pharmaceutical Industry: this compound may serve as a reference standard for quality control during drug manufacturing.

Mechanism of Action

Ceftaroline Fosamil exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), disrupting peptidoglycan formation. This mechanism is crucial for its bactericidal activity against susceptible organisms.

Comparison with Similar Compounds

While information on specific similar compounds is scarce, Ceftaroline Fosamil Impurity 1’s uniqueness lies in its structural relationship to Ceftaroline Fosamil. Further research may reveal additional compounds with similar features.

Properties

Molecular Formula |

C28H34N12O10PS4- |

|---|---|

Molecular Weight |

857.9 g/mol |

IUPAC Name |

2-[2-[[N'-(4-amino-4-carboxylatobutyl)carbamimidoyl]amino]-1-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate |

InChI |

InChI=1S/C28H35N12O10PS4/c1-3-50-37-18(20-35-27(55-39-20)38-51(47,48)49)21(41)33-19(22(42)36-26(30)31-8-4-5-14(29)24(43)44)23-34-17(25(45)46)16(12-52-23)54-28-32-15(11-53-28)13-6-9-40(2)10-7-13/h6-7,9-11,14,19,23,34H,3-5,8,12,29H2,1-2H3,(H8-,30,31,33,35,36,38,39,41,42,43,44,45,46,47,48,49)/p-1/b37-18+ |

InChI Key |

YUKGTNWGCMITRK-RQRWGXNHSA-M |

Isomeric SMILES |

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)NC(=NCCCC(C(=O)[O-])N)N |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)NC(=NCCCC(C(=O)[O-])N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)

![(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)

![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)

![1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide](/img/structure/B12106072.png)

![2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)

![2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)

![2-[[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12106130.png)